Desethylreboxetine

Description

Overview of Desethylreboxetine as a Key Metabolic Product of Reboxetine (B1679249)

Reboxetine, a selective norepinephrine (B1679862) reuptake inhibitor (NRI), undergoes extensive metabolism in the liver, primarily through the cytochrome P450 (CYP) isoenzyme CYP3A4. nih.govnih.gov This metabolic process results in the formation of several byproducts, with O-desethylreboxetine being the principal metabolite. nih.govmdpi.comwikipedia.orgwikidoc.orgbionity.com In fact, in vitro studies using human liver microsomes have demonstrated that each enantiomer of reboxetine is metabolized into one primary metabolite, O-desethylreboxetine, and three minor metabolites. nih.gov The formation of Desethylreboxetine occurs through a process called O-desethylation, a reaction significantly inhibited by substances like ketoconazole (B1673606) and papaverine, which are known inhibitors of CYP3A4. wikipedia.orgbionity.com While reboxetine itself is the major circulating species in the plasma, the study of its metabolites, particularly Desethylreboxetine, is essential for a complete pharmacokinetic profile. nih.gov

Significance of Metabolite Research in Understanding Drug Action and Disposition

The study of drug metabolites is a cornerstone of modern pharmacology and drug development. tandfonline.comopenaccessjournals.comnih.gov Understanding how a drug is metabolized provides critical insights into its efficacy, potential toxicity, and interactions with other substances. tandfonline.comopenaccessjournals.com Metabolites can be pharmacologically active, sometimes even more so than the parent drug, or they can be inactive. tandfonline.com They can also contribute to adverse effects or be responsible for drug-drug interactions. tandfonline.com Research into metabolites like Desethylreboxetine helps to:

Elucidate the complete pharmacological profile: Determining whether a metabolite contributes to the therapeutic effect or has off-target effects.

Predict drug-drug interactions: Understanding the metabolic pathways and the enzymes involved can help predict how co-administered drugs might affect each other's concentrations and effects. openaccessjournals.comopenaccessjournals.com

Optimize drug development: Knowledge of a drug's metabolic fate can inform the design of new drugs with improved properties, such as enhanced stability or reduced potential for adverse reactions. frontiersin.org

Personalize medicine: Individual variations in drug metabolism, often due to genetic factors, can lead to different responses to the same drug. openaccessjournals.comopenaccessjournals.com Studying metabolites helps in tailoring treatments to individual patients. openaccessjournals.com

Current Gaps and Future Directions in Desethylreboxetine Research

While it is established that Desethylreboxetine is the major metabolite of reboxetine, there remain significant gaps in the comprehensive understanding of its pharmacological and toxicological profile. Much of the existing research has focused on the parent compound, reboxetine.

Future research on Desethylreboxetine should aim to:

Investigate its potential for toxicity: A detailed toxicological assessment is necessary to ensure that the metabolite does not contribute to any adverse effects.

Explore its pharmacokinetic properties in detail: This includes its absorption, distribution, metabolism, and excretion to build a complete picture of its behavior in the body.

Utilize advanced analytical and computational methods: The application of techniques like deep learning and advanced mass spectrometry could help in predicting and identifying metabolites and their properties with greater accuracy. frontiersin.org

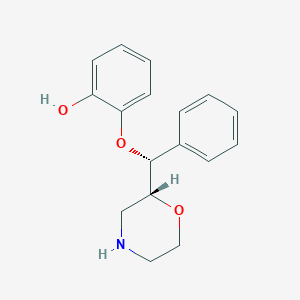

Structure

3D Structure

Properties

CAS No. |

252570-32-4 |

|---|---|

Molecular Formula |

C17H19NO3 |

Molecular Weight |

285.34 g/mol |

IUPAC Name |

2-[(R)-[(2R)-morpholin-2-yl]-phenylmethoxy]phenol |

InChI |

InChI=1S/C17H19NO3/c19-14-8-4-5-9-15(14)21-17(13-6-2-1-3-7-13)16-12-18-10-11-20-16/h1-9,16-19H,10-12H2/t16-,17-/m1/s1 |

InChI Key |

PODXMAMDNUUSTL-IAGOWNOFSA-N |

Isomeric SMILES |

C1CO[C@H](CN1)[C@@H](C2=CC=CC=C2)OC3=CC=CC=C3O |

Canonical SMILES |

C1COC(CN1)C(C2=CC=CC=C2)OC3=CC=CC=C3O |

Origin of Product |

United States |

Metabolic Pathways and Biotransformation of Reboxetine to Desethylreboxetine

Enzymatic Formation of O-Desethylreboxetine in Biological Systems

The generation of O-desethylreboxetine from reboxetine (B1679249) is a highly specific, enzyme-catalyzed reaction occurring predominantly in the liver. nih.govnih.gov

Identification and Characterization of Primary Hepatic Cytochrome P450 Enzymes (e.g., CYP3A) Involved in O-Desethylation

In vitro studies utilizing human liver microsomes have identified the specific cytochrome P450 (CYP) enzymes responsible for the oxidative metabolism of reboxetine. nih.gov Research indicates that the metabolism of both reboxetine enantiomers is principally mediated by the CYP3A subfamily. nih.gov

Evidence for the primary role of CYP3A in the formation of O-desethylreboxetine is multifaceted:

Inhibition Studies: The presence of ketoconazole (B1673606), a potent and selective inhibitor of CYP3A activity, markedly decreased the formation of O-desethylreboxetine. In contrast, inhibitors selective for other CYP enzymes did not significantly affect the metabolic rate. nih.gov

Correlation Analysis: Across a population of human livers (n=14), the rate of O-desethylreboxetine formation showed a very strong correlation (r² = 0.99) with CYP3A-selective testosterone (B1683101) 6-beta-hydroxylase activity. nih.gov

Recombinant Enzyme Studies: O-desethylreboxetine formation was exclusively detected in incubations using microsomes prepared from a baculovirus-insect cell line specifically expressing CYP3A4, confirming its role. nih.gov In vitro studies corroborate that reboxetine is predominantly metabolized by CYP3A4, with no significant involvement from the CYP2D6 isoenzyme. nih.gov

Kinetic Characterization of O-Desethylreboxetine Formation (e.g., Michaelis-Menten Kinetics, Apparent K_M)

The enzymatic formation of O-desethylreboxetine from either of its parent enantiomers, (S,S)-reboxetine or (R,R)-reboxetine, adheres to monophasic Michaelis-Menten kinetics over a concentration range of 2 to 200 microM. nih.gov The apparent Michaelis constant (K_M), a measure of the substrate's affinity for the enzyme, was determined for the O-desethylation reaction in both human liver microsomes and with cDNA-expressed CYP3A4. The affinity constants were found to be similar in both systems. nih.gov

| Substrate (Enantiomer) | Apparent K_M (μM) | V_max (nmol/min/mg protein) |

|---|---|---|

| (S,S)-Reboxetine | 41 ± 11 | 0.29 ± 0.03 |

| (R,R)-Reboxetine | 29 ± 6 | 0.29 ± 0.02 |

This data is derived from in vitro studies and represents the mean ± standard deviation. nih.gov

Investigation of Minor Metabolite Pathways and Their Contributions

While O-desethylreboxetine is the primary metabolite, in vitro studies with human liver microsomes have shown that each reboxetine enantiomer is also converted into three minor metabolites. nih.govmdpi.com Two of these minor metabolites are formed through the oxidation of the ethoxy aromatic ring of the reboxetine molecule. nih.gov The structural identity of the third minor metabolite has not been fully elucidated. nih.gov

Stereoselective Metabolism Leading to Desethylreboxetine Enantiomers

Reboxetine is a chiral molecule, existing as a racemic mixture of its (R,R) and (S,S) enantiomers in clinical preparations. mdpi.comnih.gov The presence of two chiral centers gives rise to these distinct stereoisomers, which can influence metabolic processes. mdpi.comnih.gov

Analysis of Enantiomeric Formation Rates and Ratios of O-Desethylreboxetine from Reboxetine Enantiomers

The biotransformation to O-desethylreboxetine has been studied for each reboxetine enantiomer individually. nih.gov Kinetic analyses demonstrate that while there are slight differences in the enzyme's affinity (K_M) for each enantiomer, the maximum rate of formation (V_max) for O-desethylreboxetine is virtually identical for both the (S,S) and (R,R) forms (0.29 nmol/min/mg). nih.gov This suggests that the primary metabolizing enzyme, CYP3A4, acts on both enantiomers to a similar extent, indicating a lack of significant stereoselectivity in the rate of metabolism. nih.govmdpi.com

Cellular and Subcellular Localization of Desethylreboxetine-Forming Enzymes

The biotransformation of reboxetine into its primary metabolite, desethylreboxetine, is predominantly carried out by specific enzymes located within particular cells and cellular compartments. In vitro studies utilizing human liver microsomes have identified that the oxidative metabolism of both enantiomers of reboxetine to O-desethylreboxetine occurs primarily in the liver. nih.gov

The key enzyme responsible for this metabolic pathway is Cytochrome P450 3A4 (CYP3A4). nih.govnih.govwikipedia.org Cytochrome P450 enzymes are a superfamily of monooxygenases that are major catalysts in drug metabolism. upol.cz These enzymes, including CYP3A4, are typically localized to the endoplasmic reticulum of cells, particularly hepatocytes in the liver. heraldopenaccess.us Experimental evidence confirms this localization, as the formation of O-desethylreboxetine was exclusively detected in incubations using microsomes prepared from a Baculovirus-insect cell line specifically engineered to express CYP3A4. nih.gov Microsomes are vesicles formed from fragments of the endoplasmic reticulum when cells are broken down in a laboratory setting.

Modulation of Desethylreboxetine Formation by Enzyme Inhibitors and Inducers (Preclinical Studies)

Preclinical in vitro research has been instrumental in elucidating the specific enzymatic pathways responsible for desethylreboxetine formation. By using selective enzyme inhibitors, researchers have been able to pinpoint the primary cytochrome P450 isozyme involved in the O-desethylation of reboxetine and correlate its formation with the activity of specific endogenous enzymes.

Impact of Selective Cytochrome P450 Inhibitors on O-Desethylation Rates

In vitro studies with human liver microsomes have demonstrated that the formation of desethylreboxetine is significantly influenced by selective inhibitors of cytochrome P450 enzymes. nih.gov The use of ketoconazole, a potent and selective inhibitor of CYP3A activity, resulted in a marked decrease in the formation of O-desethylreboxetine from both the (S,S)-reboxetine and (R,R)-reboxetine enantiomers. nih.govwikipedia.org Conversely, inhibitors that are selective for other CYP enzymes did not substantially inhibit the metabolism of reboxetine to its desethylated metabolite. nih.gov This provides strong evidence that the CYP3A subfamily, and specifically CYP3A4, is the principal catalyst for this metabolic reaction. nih.govnih.gov

| Enzyme Target | Inhibitor | Effect on Desethylreboxetine Formation | Reference |

|---|---|---|---|

| CYP3A | Ketoconazole | Markedly Decreased | nih.gov |

| Other CYP Isozymes | Selective Inhibitors for other CYPs | No significant inhibition | nih.gov |

| Correlated Activities | Sample Source | Correlation Coefficient (r²) | Significance (p-value) | Reference |

|---|---|---|---|---|

| O-desethylreboxetine formation vs. Testosterone 6-beta-hydroxylase activity | Human Liver Microsomes (n=14) | 0.99 | <0.001 | nih.gov |

Preclinical Pharmacological and Mechanistic Investigations of Desethylreboxetine

In Vitro Pharmacological Profiling of Desethylreboxetine

Direct and comprehensive in vitro pharmacological studies detailing the binding affinities and reuptake inhibition potencies specifically for desethylreboxetine are not extensively reported. The pharmacological profile is often inferred from the well-documented characteristics of its parent drug, reboxetine (B1679249).

Table 1: Reboxetine Neurotransmitter Transporter Binding Affinities This table displays data for the parent compound, Reboxetine, to provide context for the likely profile of its active metabolite, Desethylreboxetine.

| Transporter | Binding Affinity (Ki, nM) |

|---|---|

| Norepinephrine (B1679862) Transporter (NET) | 13.4 wikipedia.org |

| Serotonin (B10506) Transporter (SERT) | 273.5 wikipedia.org |

Consistent with its binding profile, reboxetine is a potent inhibitor of norepinephrine reuptake. nih.govt3db.ca It has a significantly weaker effect on serotonin reuptake and does not inhibit the reuptake of dopamine (B1211576). nih.govnih.gov The pharmacological activity of desethylreboxetine is presumed to follow a similar pattern, primarily involving the inhibition of norepinephrine reuptake.

Studies on reboxetine show that it has a very low affinity for a wide range of other neuroreceptors. nih.gov This includes weak or negligible interaction with muscarinic, histaminergic H1, adrenergic alpha-1, and dopaminergic D2 receptors, contributing to its specific pharmacological profile as a selective norepinephrine reuptake inhibitor. nih.gov It is hypothesized that desethylreboxetine shares this characteristic of low affinity for other neurotransmitter receptors.

Table 2: Reboxetine Receptor and Transporter Binding Profile This table displays data for the parent compound, Reboxetine, to provide context for the likely profile of its active metabolite, Desethylreboxetine.

| Site | Binding Affinity (Ki, nM) |

|---|---|

| Norepinephrine Transporter (NET) | 13.4 wikipedia.org |

| Serotonin Transporter (SERT) | 273.5 wikipedia.org |

| Histamine H1 Receptor | 312 wikipedia.org |

| 5-HT2C Receptor | 457 wikipedia.org |

| Muscarinic Acetylcholine Receptor | 6,700 wikipedia.org |

| Alpha-1A Adrenergic Receptor | 11,900 wikipedia.org |

| Dopamine Transporter (DAT) | >10,000 wikipedia.org |

| 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A Receptors | >10,000 wikipedia.org |

| Alpha-2A Adrenergic Receptor | >10,000 wikipedia.org |

Role as an Active Metabolite in Preclinical Models

The biological activity of desethylreboxetine is believed to mirror that of its parent compound. The primary mechanism of action is the selective inhibition of the norepinephrine transporter (NET). nih.govdrugbank.com By binding to NET, it blocks the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. This action leads to an increased concentration and prolonged availability of norepinephrine in the synapse, thereby enhancing noradrenergic neurotransmission.

Investigation of Desethylreboxetine's Impact on Cellular Signaling Pathways (e.g., in neuronal cell cultures)

Comprehensive searches of scientific literature reveal a notable scarcity of studies specifically investigating the direct impact of Desethylreboxetine on cellular signaling pathways in neuronal cell cultures. While the parent compound, reboxetine, is known to be a selective norepinephrine reuptake inhibitor, its primary metabolite, Desethylreboxetine, has not been the subject of extensive independent research in this area. wikipedia.orgnih.gov

In the absence of direct evidence for Desethylreboxetine, it is pertinent to consider the known mechanisms of reboxetine and the general principles of neuronal signaling. Reboxetine's primary action of blocking the norepinephrine transporter (NET) leads to increased extracellular levels of norepinephrine in the synaptic cleft. nih.govnih.gov This elevation in norepinephrine can subsequently activate adrenergic receptors on both presynaptic and postsynaptic neurons, thereby modulating various intracellular signaling cascades.

Key signaling pathways potentially influenced by elevated norepinephrine levels include the cyclic adenosine (B11128) monophosphate (cAMP) and the phosphatidylinositol second messenger systems. nih.govnih.gov Activation of β-adrenergic receptors typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cAMP levels. This, in turn, can activate protein kinase A (PKA), which phosphorylates a multitude of downstream targets, including transcription factors, ion channels, and other enzymes, ultimately influencing neuronal excitability and synaptic plasticity.

Conversely, activation of α1-adrenergic receptors is coupled to the phospholipase C (PLC) pathway. This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These pathways are crucial for regulating a wide array of neuronal functions, including neurotransmitter release, gene expression, and long-term changes in synaptic strength. nih.govnih.gov

Although it is plausible that Desethylreboxetine, as the primary active metabolite of reboxetine, may exert similar effects on these signaling pathways, dedicated studies on neuronal cell cultures are required to confirm this and to elucidate any potential differences in potency or efficacy compared to the parent compound. The lack of such specific data for Desethylreboxetine represents a significant gap in the understanding of its full pharmacological profile at the cellular level.

Studies on Desethylreboxetine in Brain Cytochrome P450 Systems

In vitro studies utilizing human liver microsomes have firmly established that the formation of O-desethylreboxetine from its parent compound, reboxetine, is principally mediated by the CYP3A4 isoenzyme. nih.gov This metabolic pathway represents the primary route of reboxetine clearance in the periphery. nih.gov

However, there is a significant dearth of research specifically examining the metabolic fate of Desethylreboxetine within the brain itself. While CYP enzymes are present in the brain, direct evidence for the metabolism of Desethylreboxetine by human brain microsomes is currently not available in the published literature.

The following table summarizes the key findings from in vitro studies on the hepatic metabolism of reboxetine to Desethylreboxetine:

| Enzyme System | Key Findings | Reference |

| Human Liver Microsomes | Formation of O-desethylreboxetine is the primary metabolic pathway for both (R,R) and (S,S) enantiomers of reboxetine. | nih.gov |

| The rate of O-desethylreboxetine formation follows Michaelis-Menten kinetics. | nih.gov | |

| Recombinant Human CYPs | CYP3A4 is the principal isoenzyme responsible for the O-desethylation of reboxetine. | nih.gov |

| Formation of O-desethylreboxetine was only detectable in incubations with microsomes expressing CYP3A4. | nih.gov | |

| Chemical Inhibition Studies | Ketoconazole (B1673606), a potent CYP3A4 inhibitor, markedly decreases the formation of O-desethylreboxetine. | nih.gov |

| Inhibitors of other CYP isoforms did not significantly affect reboxetine metabolism. | nih.gov |

This table is based on data from the metabolism of reboxetine to form Desethylreboxetine in hepatic systems due to the lack of specific data on Desethylreboxetine metabolism in the brain.

The expression of CYP enzymes in the brain has significant implications for the local pharmacokinetics and pharmacodynamics of centrally acting drugs and their metabolites. austinpublishinggroup.com Research has confirmed the presence of various CYP isoforms in the human brain, including CYP3A4, the primary enzyme responsible for the formation of Desethylreboxetine in the liver. austinpublishinggroup.com

The presence of CYP3A4 in the brain suggests the potential for local metabolism of both reboxetine and its metabolite, Desethylreboxetine. If Desethylreboxetine is a substrate for brain CYP3A4 or other centrally expressed CYP enzymes, its concentration and duration of action within specific brain regions could be modulated independently of its systemic clearance. This could lead to regional differences in target engagement and pharmacological effects.

Furthermore, interactions between Desethylreboxetine and brain CYP enzymes could have broader implications. For instance, if Desethylreboxetine acts as an inhibitor or inducer of certain brain CYP isoforms, it could alter the metabolism of other co-administered drugs or endogenous compounds within the CNS, potentially leading to drug-drug interactions or unforeseen neurological effects. nih.gov

Given that reboxetine itself is a weak inhibitor of CYP2D6 and CYP3A4, it is plausible that Desethylreboxetine may share these properties. researchgate.net However, without direct experimental evidence, the precise nature and clinical relevance of any such interactions within the brain remain speculative. The potential for local metabolic processes to influence the activity of Desethylreboxetine underscores the need for future preclinical studies utilizing brain-specific in vitro systems, such as human brain microsomes or cultured neuronal and glial cells.

Analytical Methodologies for Desethylreboxetine Research

Development and Validation of Chromatographic Techniques for Quantification

Chromatography is the cornerstone of desethylreboxetine analysis, allowing for the separation of the compound from complex matrices. monash.edu The development of these methods involves a meticulous process of optimizing various parameters to achieve the desired level of sensitivity, specificity, and efficiency. researchgate.net Validation according to established guidelines, such as those from the International Conference on Harmonisation (ICH), ensures that the analytical method is reliable and reproducible. analis.com.mybioanalysis-zone.comeuropa.eu

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the quantitative analysis of desethylreboxetine. diva-portal.orgresearchgate.net These methods typically utilize a reversed-phase C18 column for separation. analis.com.my The mobile phase, a critical component in HPLC, is often a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer, with the pH adjusted to ensure optimal separation and peak shape. analis.com.mynih.gov

Ultraviolet (UV) spectroscopy is a common detection method used in conjunction with HPLC for quantifying desethylreboxetine. nih.gov The detector is set at a specific wavelength where the compound exhibits maximum absorbance, allowing for its quantification based on the intensity of the signal. chromatographyonline.com The development of an HPLC-UV method involves optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve a balance between resolution, analysis time, and sensitivity. researchgate.netchromatographyonline.com

A key aspect of method development is ensuring the specificity of the assay, meaning that the method can accurately measure desethylreboxetine without interference from other components in the sample. analis.com.my Linearity, accuracy, and precision are also rigorously evaluated to guarantee the reliability of the results. researchgate.netanalis.com.my

Table 1: Example of HPLC-UV Parameters for Desethylreboxetine Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile and water mixture (e.g., 50:50 v/v) with pH adjustment |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 228 nm |

| Injection Volume | 20 µL |

For applications requiring higher sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS, are the methods of choice. esogu.edu.trcuni.cz This powerful technique combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry, providing detailed structural information and enabling precise quantification even at very low concentrations. esogu.edu.tr

In LC-MS/MS, the analyte is first separated by the LC system and then ionized before entering the mass spectrometer. esogu.edu.tr The mass spectrometer can be operated in various modes, such as selected ion monitoring (SIM) or multiple reaction monitoring (MRM), to enhance selectivity and sensitivity. chem-theatre.comshimadzu.com The use of an internal standard, often a stable isotope-labeled version of the analyte, is crucial for accurate quantification in LC-MS/MS analysis as it compensates for variations in sample preparation and instrument response. cuni.cz

The development of an LC-MS method involves optimizing both the chromatographic conditions and the mass spectrometric parameters, including the choice of ionization source (e.g., electrospray ionization - ESI) and the selection of precursor and product ions for MRM transitions. cdri.res.insciex.com

Analyzing desethylreboxetine in complex biological matrices such as human liver microsomes or cell lysates presents unique challenges due to the presence of numerous interfering substances. cuni.cznih.gov Therefore, robust bioanalytical methods are required to ensure accurate and reliable quantification. bioanalysis-zone.comnih.gov These methods typically involve a sample preparation step to extract the analyte and remove matrix components that could interfere with the analysis. cuni.cz

Solid-phase extraction (SPE) is a commonly used technique for cleaning up biological samples before HPLC or LC-MS analysis. diva-portal.org Method development for bioanalytical assays also includes a thorough validation process to assess parameters like matrix effects, recovery, and stability of the analyte in the biological matrix. europa.eucuni.cz For instance, a bioanalytical method was developed for the determination of reboxetine (B1679249) and its main metabolite, O-desethylreboxetine, in a therapeutic drug monitoring setting using solid-phase extraction and HPLC. diva-portal.org

Enantioselective Separation and Quantification

Desethylreboxetine is a chiral compound, meaning it exists as two enantiomers (mirror-image isomers) that can have different pharmacological properties. researchgate.net Therefore, the ability to separate and quantify the individual enantiomers is of significant importance in pharmaceutical research. researchgate.netnih.gov Enantioselective chromatography is the primary technique used to achieve this separation. nih.govrsc.orgrsc.org

The separation of desethylreboxetine enantiomers is accomplished using HPLC with a chiral stationary phase (CSP). nih.govmerckmillipore.com CSPs are specifically designed to interact differently with the two enantiomers, leading to their separation on the chromatographic column. eijppr.comscielo.org.mx Several types of CSPs have been successfully employed for the simultaneous determination of reboxetine and desethylreboxetine enantiomers. nih.gov

Notable examples of CSPs used for this purpose include Chiral-AGP (alpha-1-acid glycoprotein), ChiraGrom 2, and Chiral-CBH (cellobiohydrolase). nih.gov These columns have demonstrated the ability to separate the enantiomers of both the parent drug and its desethyl metabolite within reasonable analysis times. nih.gov Polysaccharide-based CSPs are also widely used due to their broad enantioselectivity and robustness. eijppr.comphenomenex.com

Table 2: Chiral Stationary Phases for Desethylreboxetine Enantiomer Separation

| Chiral Stationary Phase | Reported Total Run Time for Simultaneous Separation |

|---|---|

| Chiral-AGP | 28 minutes nih.gov |

| ChiraGrom 2 | 18 minutes nih.gov |

| Chiral-CBH | 12 minutes nih.gov |

Developing a stereoselective bioanalytical method is a critical step for investigating the pharmacokinetic and pharmacodynamic properties of individual enantiomers in a research setting. nih.govresearchgate.net Such methods are essential for therapeutic drug monitoring and understanding the stereoselective metabolism of chiral drugs. researchgate.net

The development process involves selecting a suitable chiral column and optimizing the mobile phase to achieve baseline separation of the enantiomers. nih.gov The method must then be validated for its intended application, including assessing its performance in the relevant biological matrix. diva-portal.org Research has focused on developing enantioselective reversed-phase HPLC methods for the simultaneous determination of reboxetine and O-desethylreboxetine enantiomers. nih.govdiva-portal.org These methods provide the necessary tools for researchers to explore the distinct roles of each enantiomer.

Advanced Sample Preparation Techniques for Desethylreboxetine Analysis (e.g., Solid Phase Extraction)

The accurate quantification of desethylreboxetine in biological matrices is contingent upon effective sample preparation. This crucial step aims to isolate the analyte of interest from interfering substances, thereby enhancing the sensitivity and specificity of the analytical method. thermofisher.com A variety of advanced techniques are employed for this purpose, with the choice of method depending on the sample matrix, the concentration of the analyte, and the subsequent analytical instrumentation. retsch.comphenomenex.com

Solid Phase Extraction (SPE) is a widely utilized and highly effective technique for the purification and concentration of desethylreboxetine from complex samples like plasma and serum. nih.govthermofisher.com This method involves passing the liquid sample through a solid adsorbent material, which selectively retains the analyte. thermofisher.com Interfering components are then washed away, and the purified analyte is eluted for analysis. phenomenex.com SPE offers several advantages over traditional liquid-liquid extraction (LLE), including higher recovery rates, reduced solvent consumption, and the potential for automation. thermofisher.comaurorabiomed.com For the analysis of desethylreboxetine and its parent compound, reboxetine, a reversed-phase SPE methodology has proven reliable. nih.gov

Other advanced sample preparation techniques applicable to desethylreboxetine analysis include:

Solid-Phase Microextraction (SPME): This technique utilizes a fused silica (B1680970) fiber coated with a stationary phase to extract analytes from a sample. wikipedia.org It is a solvent-free method known for its simplicity and speed. wikipedia.org

Stir Bar Sorptive Extraction (SBSE): In SBSE, a magnetic stir bar coated with a sorbent material is used to extract analytes from a liquid sample. diva-portal.org

Microextraction in Packed Syringe (MEPS): MEPS is a miniaturized version of SPE, where the sorbent is packed into a syringe, allowing for the processing of small sample volumes and online coupling with analytical instruments. diva-portal.org

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): While primarily developed for pesticide residue analysis in food, the QuEChERS methodology can be adapted for the extraction of pharmaceuticals from complex matrices. thermofisher.com It involves a salting-out liquid-liquid extraction followed by a dispersive solid-phase extraction cleanup step.

The selection of the most appropriate sample preparation technique is a critical decision in the development of an analytical method for desethylreboxetine. A well-chosen technique will ensure the removal of interfering substances and the pre-concentration of the analyte, leading to more accurate and reliable results. thermofisher.com

Interactive Data Table: Comparison of Advanced Sample Preparation Techniques

| Technique | Principle | Key Advantages | Common Applications in Drug Analysis |

| Solid Phase Extraction (SPE) | Analyte is retained on a solid sorbent while the sample matrix passes through. thermofisher.com | High recovery, reduced solvent use, automation potential. thermofisher.comaurorabiomed.com | Therapeutic drug monitoring, pharmacokinetic studies. nih.gov |

| Solid-Phase Microextraction (SPME) | A coated fiber extracts analytes from the sample. wikipedia.org | Solvent-free, simple, fast. wikipedia.org | Analysis of volatile and semi-volatile compounds. wikipedia.org |

| Stir Bar Sorptive Extraction (SBSE) | A coated magnetic stir bar extracts analytes. diva-portal.org | High enrichment factor, solventless. diva-portal.org | Trace analysis in environmental and biological samples. |

| Microextraction in Packed Syringe (MEPS) | Miniaturized SPE within a syringe. diva-portal.org | Small sample volume, automation, online coupling. diva-portal.org | Analysis of drugs in plasma. diva-portal.org |

| QuEChERS | Salting-out LLE followed by dispersive SPE. thermofisher.com | Fast, simple, low solvent use. thermofisher.com | Multi-residue analysis in food and environmental samples. thermofisher.com |

Methodological Considerations for Robust and Reproducible Desethylreboxetine Quantification in Research Studies

Ensuring the robustness and reproducibility of analytical methods is paramount for generating high-quality, reliable data in desethylreboxetine research. github.ionumberanalytics.com Robustness refers to the capacity of a method to remain unaffected by small, deliberate variations in method parameters, while reproducibility is the ability of the method to yield consistent results across different laboratories, analysts, and equipment. github.ioscielo.org

Several key methodological considerations contribute to achieving robust and reproducible quantification of desethylreboxetine:

Method Validation: A comprehensive method validation is essential. This process should evaluate parameters such as linearity, accuracy, precision (intraday and interday), selectivity, sensitivity (limit of detection and limit of quantification), and stability of the analyte in the biological matrix. researchgate.net For instance, one study reported intraday and interday variations of less than 5% for the quantification of desethylreboxetine. nih.gov

Internal Standards: The use of an appropriate internal standard (IS) is crucial to correct for variations in sample preparation and instrument response. The IS should be structurally similar to the analyte and have similar physicochemical properties but be chromatographically distinguishable.

Quality Control Samples: The inclusion of quality control (QC) samples at multiple concentration levels throughout the analytical run is necessary to monitor the performance of the method and ensure the accuracy and precision of the results. nih.gov

Matrix Effects: Biological matrices can significantly impact the ionization efficiency of the analyte in mass spectrometry-based methods, leading to ion suppression or enhancement. It is essential to evaluate and minimize matrix effects, for example, by using a more efficient sample cleanup method or by employing a stable isotope-labeled internal standard. thermofisher.com

Documentation and Standard Operating Procedures (SOPs): Detailed and unambiguous SOPs are critical for ensuring that the method is performed consistently over time and can be successfully transferred to other laboratories. github.io This documentation should include a thorough description of sample collection, handling, storage, and the entire analytical procedure. numberanalytics.com

Proficiency Testing and Inter-laboratory Comparisons: Participation in proficiency testing schemes and inter-laboratory comparison studies can provide an external assessment of the method's performance and help to identify any potential biases or sources of variability.

By carefully addressing these methodological considerations, researchers can develop and implement robust and reproducible analytical methods for the quantification of desethylreboxetine, thereby ensuring the integrity and validity of their research findings.

Interactive Data Table: Key Parameters for Method Validation

| Validation Parameter | Description | Acceptance Criteria Example |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r) ≥ 0.99 |

| Accuracy | The closeness of the measured value to the true value. | Mean recovery of 85-115% |

| Precision (Intra-day & Inter-day) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. researchgate.net | Coefficient of variation (CV) ≤ 15% |

| Selectivity | The ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interfering peaks at the retention time of the analyte. |

| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net | Signal-to-noise ratio ≥ 10 |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration within ±15% of the initial concentration. |

Enzyme and Transporter Interaction Studies of Desethylreboxetine Preclinical

In Vitro Inhibition and Induction Potential of Desethylreboxetine on Cytochrome P450 Enzymes

The cytochrome P450 (CYP) superfamily of enzymes is responsible for the metabolism of a vast number of drugs. criver.com Investigating the potential of a new chemical entity and its major metabolites to inhibit or induce these enzymes is fundamental to predicting clinical DDIs. criver.combioivt.com Such studies are routinely conducted using human-derived in vitro systems like liver microsomes or recombinant enzymes. criver.com

The parent drug, reboxetine (B1679249), is known to be a competitive inhibitor of both CYP2D6 and CYP3A4. capes.gov.br Given that desethylreboxetine is the main metabolite and shares structural similarities with the parent compound, its own inhibitory potential against these key isoforms is of significant interest. The formation of O-desethylreboxetine from both the (S,S) and (R,R) enantiomers of reboxetine is principally mediated by the CYP3A enzyme family, specifically CYP3A4. capes.gov.br

In vitro studies using pooled human liver microsomes are a standard approach to screen for CYP inhibition. nih.govnih.gov These assays measure the activity of specific CYP isoforms using probe substrates in the presence and absence of the test compound (in this case, desethylreboxetine). nih.gov A significant reduction in the formation of the probe substrate's metabolite indicates inhibition. nih.gov While specific inhibitory data for desethylreboxetine is not extensively detailed in publicly available literature, the known profile of its parent compound, reboxetine, underscores the necessity of such an investigation. Reboxetine has been shown to inhibit CYP2D6, an enzyme responsible for the metabolism of approximately 20% of commonly prescribed medicines, and CYP3A4, a major enzyme in drug metabolism. capes.gov.brhee.nhs.uk

Following an initial screening that suggests inhibitory activity, further studies are conducted to determine the potency of the inhibition. nih.gov This involves calculating the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (K_i). bioivt.compsu.edu The IC₅₀ value represents the concentration of an inhibitor required to reduce enzyme activity by 50% under specific in vitro conditions. bioivt.comnih.gov The K_i value is a more specific measure of the binding affinity of the inhibitor to the enzyme. psu.edu

For the parent drug, reboxetine, these values have been determined. In vitro studies demonstrated that (S,S)-reboxetine and (R,R)-reboxetine are competitive inhibitors of CYP2D6 and CYP3A4. capes.gov.br

Table 1: In Vitro Inhibition of Human CYP Isoforms by the Parent Drug, Reboxetine Data presented is for the parent drug, reboxetine, as specific kinetic data for desethylreboxetine is not widely available in the literature.

| CYP Isoform | Inhibition Constant (K_i) | Inhibition Type | Source |

|---|---|---|---|

| CYP2D6 | 2.5 µM | Competitive | capes.gov.br |

| CYP3A4 | 11 µM | Competitive | capes.gov.br |

Evaluation of Desethylreboxetine as a Substrate or Inhibitor of Drug Transporters (In Vitro)

Drug transporters are proteins that facilitate the movement of substances across cell membranes and play a crucial role in the absorption, distribution, and excretion of drugs. nih.govbioivt.com Regulatory agencies recommend that new chemical entities and their significant metabolites be evaluated for interactions with clinically relevant transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). xenotech.com Such interactions can be a source of significant drug-drug interactions. xenotech.commdpi.com

In vitro transporter studies typically use systems like polarized cell monolayers (e.g., Caco-2, MDCKII) or membrane vesicles that express the transporter of interest. xenotech.com To assess if a compound is a substrate, its transport across the cell monolayer is measured. xenotech.com To determine if it is an inhibitor, its effect on the transport of a known probe substrate is evaluated. bioivt.comnih.gov While these investigations are a standard part of a preclinical data package, specific results from in vitro studies determining whether desethylreboxetine is a substrate or an inhibitor of major drug transporters are not available in the reviewed literature.

Preclinical Assessment of Off-Target Interactions and Selectivity Profiling

Selectivity profiling is a crucial step in early drug discovery to ensure that a compound primarily interacts with its intended target, thereby minimizing the risk of adverse effects caused by off-target binding. drugdiscoverynews.compelagobio.com These off-target interactions can lead to toxicity or reduced efficacy. drugdiscoverynews.comcriver.com Preclinical selectivity profiling involves screening the compound against a broad panel of receptors, enzymes, and ion channels. pelagobio.comenzymlogic.com Modern techniques like proteome-wide analysis can offer comprehensive insights into a compound's binding profile beyond conventional panels. pelagobio.com This process helps in the early identification and attrition of candidates with undesirable interaction profiles, focusing resources on safer and more effective molecules. criver.com Specific data from a comprehensive off-target screening or selectivity profiling of desethylreboxetine is not described in the available scientific literature.

Mechanistic Insights into Potential Drug-Drug Interactions Originating from Desethylreboxetine (In Vitro/In Silico)

The data gathered from in vitro enzyme and transporter studies form the basis for understanding the mechanisms by which a compound might cause drug-drug interactions (DDIs). nih.govmdpi.com Pharmacokinetic DDIs occur when one drug alters the absorption, distribution, metabolism, or excretion of another. mdpi.comnih.gov

If in vitro studies were to show that desethylreboxetine is a potent inhibitor of a major metabolic enzyme like CYP2D6 or CYP3A4, it would suggest a potential for DDIs. nih.gov Co-administration with a drug that is primarily cleared by the inhibited enzyme could lead to decreased metabolism of that drug, resulting in its accumulation and potential toxicity. nih.gov Similarly, if desethylreboxetine were found to inhibit a key drug transporter like P-gp, it could block the efflux of co-administered P-gp substrates, increasing their systemic or tissue concentrations. mdpi.comnih.gov

These in vitro data are often integrated into in silico models, such as physiologically based pharmacokinetic (PBPK) models. nih.govmdpi.com These models can simulate the complex interactions within the body and predict the potential magnitude of a DDI in a clinical setting, guiding decisions on whether dedicated clinical DDI studies are necessary. nih.govmdpi.com Without specific in vitro inhibition or transporter interaction data for desethylreboxetine, a mechanistic assessment of its DDI potential remains speculative and highlights an area for future investigation.

Advanced Research Applications and Future Directions for Desethylreboxetine

Development and Application of Desethylreboxetine as a Radioligand Precursor for Positron Emission Tomography (PET) Neuroimaging Research

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the quantitative assessment of biological processes. The development of specific radioligands is crucial for targeting and visualizing molecules of interest in the brain, such as neurotransmitter transporters. While direct radiolabeling of Desethylreboxetine is not extensively documented, research into analogs of its parent compound, reboxetine (B1679249), provides a strong foundation for its potential use as a radioligand precursor for imaging the norepinephrine (B1679862) transporter (NET).

Chemical Synthesis of Radiolabeled Desethylreboxetine Derivatives for Research

The synthesis of radiolabeled compounds for PET imaging is a meticulous process that involves incorporating a positron-emitting isotope, such as carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F), into the molecular structure of a ligand. For Desethylreboxetine, this would likely involve a multi-step chemical synthesis.

Drawing parallels from its parent compound, reboxetine, and its analogs, the synthesis of a radiolabeled Desethylreboxetine derivative would begin with a suitable precursor molecule. This precursor would be designed to readily react with a radiolabeling agent. For instance, in the development of radiolabeled reboxetine analogs, O-methylation and O-fluoromethylation are common strategies.

One such example is the synthesis of (S,S)-[¹¹C]O-methylreboxetine ((¹¹C-MRB), a PET radiotracer targeting the NET. Similarly, a fluorinated analog, (S,S)-2-(alpha-(2-Fluoromethoxyphenoxy)benzyl)morpholine ((S,S)-FMeNER), has been labeled with ¹⁸F. A deuterated version, (S,S)-[¹⁸F]FMeNER-D2, was also synthesized to reduce defluorination in vivo. These syntheses typically achieve high radiochemical purity (>98%) and specific radioactivity suitable for in vivo imaging studies. The development of a radiolabeled Desethylreboxetine derivative would likely follow a similar synthetic pathway, starting from a des-ethyl precursor that can be radiolabeled in the final step of the synthesis.

| Radiotracer | Precursor | Labeling Method | Isotope |

| (S,S)-[¹¹C]O-methylreboxetine | (S,S)-O-desmethylreboxetine | O-methylation | ¹¹C |

| (S,S)-[¹⁸F]FMeNER | Desfluoromethoxy-(S,S)-FMeNER | O-fluoromethylation | ¹⁸F |

| (S,S)-[¹⁸F]FMeNER-D2 | Desfluoromethoxy-(S,S)-FMeNER | O-fluoromethylation with di-deutero-[¹⁸F]bromofluoromethane | ¹⁸F |

Exploration of Its Use in Investigating Neurotransmitter Transporter Function in Preclinical Brain Models

Radiolabeled analogs of reboxetine have proven valuable in preclinical PET studies to investigate the distribution and function of the norepinephrine transporter (NET) in the brain. These studies provide a blueprint for how a potential radiolabeled Desethylreboxetine could be utilized.

In studies with monkeys, (S,S)-[¹⁸F]FMeNER-D2 demonstrated specific binding to the NET in brain regions known to have high transporter density, such as the thalamus and midbrain, which contains the locus coeruleus. The specificity of this binding was confirmed by pretreatment with the selective NET inhibitor desipramine, which significantly reduced the radioligand's uptake in these regions. Similarly, human PET studies using (S,S)-[¹¹C]O-methyl reboxetine have shown the highest uptake in the thalamus and midbrain.

These findings highlight the potential of a suitably developed radiolabeled Desethylreboxetine derivative to serve as a specific probe for the NET. In preclinical models, such a radioligand could be used to:

Map the regional density of the NET in the brain.

Investigate changes in NET expression in various neurological and psychiatric disorders.

Assess the in vivo target engagement and occupancy of novel NRI drugs.

The development of such a tool would be a significant advancement in our ability to study the noradrenergic system in vivo.

Computational Modeling and Simulation Approaches for Desethylreboxetine

Computational modeling and simulation have become indispensable tools in modern drug discovery and pharmacology. These in silico methods offer insights into the molecular interactions between a ligand and its target, as well as predict its metabolic fate, thereby guiding the design of more effective and safer therapeutic agents.

Molecular Docking and Dynamics Simulations for Enzyme and Receptor Interactions

Understanding how Desethylreboxetine interacts with its primary target, the norepinephrine transporter (NET), at an atomic level is crucial for rational drug design. As the crystal structure of the human NET (hNET) has not been fully elucidated, homology modeling is often employed to create a three-dimensional representation of the transporter based on the known structures of related proteins, such as the dopamine (B1211576) transporter from Drosophila melanogaster.

Molecular docking studies with reboxetine have been performed on these hNET models to predict its binding orientation within the transporter. These studies have identified key amino acid residues that are crucial for ligand binding, including Phenylalanine F72, Aspartic acid D75, Tyrosine Y152, and Phenylalanine F317. Aspartic acid D75 is thought to be particularly important for recognizing the basic amino group present in many monoamine transporter inhibitors.

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor interaction. An MD study exploring the inhibitory mechanism of selective NRIs, including reboxetine, identified a common binding mode involving interactions between three chemical moieties of the inhibitors and eleven specific residues in the hNET. Furthermore, this study highlighted six key residues that favor the binding of the more potent (S,S)-enantiomer of reboxetine over the (R,R)-enantiomer. Given the structural similarity between reboxetine and Desethylreboxetine, it is highly probable that Desethylreboxetine engages with the NET in a similar fashion, and these computational approaches can be directly applied to model its specific interactions.

| Computational Method | Application to Desethylreboxetine | Key Findings from Reboxetine Studies |

| Homology Modeling | Creation of a 3D model of the human norepinephrine transporter (hNET). | Based on Drosophila melanogaster dopamine transporter templates. |

| Molecular Docking | Prediction of the binding pose of Desethylreboxetine within the hNET binding site. | Identification of key interacting residues: F72, D75, Y152, F317. |

| Molecular Dynamics Simulation | Elucidation of the dynamic stability and interactions of the Desethylreboxetine-hNET complex over time. | Revealed a common binding mode for NRIs and identified residues favoring the (S,S)-enantiomer. |

In Silico Prediction of Metabolic Pathways and Interaction Potentials

The biotransformation of a drug is a critical determinant of its pharmacokinetic profile and potential for drug-drug interactions. In silico methods for predicting drug metabolism are becoming increasingly sophisticated and can be broadly categorized into ligand-based and structure-based approaches.

For Desethylreboxetine, which is itself a metabolite of reboxetine, further metabolic pathways can be predicted. Reboxetine is primarily metabolized by the cytochrome P450 isoenzyme CYP3A4 to form O-desethylreboxetine. In silico tools can be employed to predict whether Desethylreboxetine is a substrate for other CYP enzymes or undergoes further phase II conjugation reactions.

Ligand-based methods would analyze the chemical structure of Desethylreboxetine to identify potential sites of metabolism based on the reactivity of different functional groups. Structure-based methods, on the other hand, would involve docking Desethylreboxetine into the active sites of various metabolic enzymes to predict the likelihood of a metabolic reaction occurring. These predictions can help in anticipating potential drug-drug interactions where co-administered drugs might compete for the same metabolic enzymes.

Integration of Omics Data for a Systems-Level Understanding of Desethylreboxetine Biotransformation and Activity

The advent of "omics" technologies—such as transcriptomics, proteomics, and metabolomics—offers the potential for a holistic, systems-level understanding of a drug's effects on a biological system. While specific omics studies on Desethylreboxetine are currently lacking in the published literature, the application of these technologies to related compounds demonstrates their potential utility.

Transcriptomics could be used to analyze changes in gene expression in response to Desethylreboxetine treatment. This could reveal downstream signaling pathways affected by the modulation of norepinephrine levels and identify potential off-target effects.

Proteomics , the large-scale study of proteins, could provide insights into changes in protein expression and post-translational modifications following exposure to Desethylreboxetine. This would be particularly valuable for understanding the regulation of the norepinephrine transporter and other proteins involved in noradrenergic signaling.

Metabolomics involves the comprehensive analysis of metabolites in a biological sample. In the context of Desethylreboxetine, metabolomic profiling could identify further metabolites of the compound and reveal broader changes in the cellular metabolic landscape as a consequence of its pharmacological activity. For example, a study on the SSRI paroxetine (B1678475) utilized proteomic and metabolomic profiling to reveal significant alterations in hippocampal energy metabolism. A similar approach applied to Desethylreboxetine could uncover novel aspects of its mechanism of action.

The integration of these different omics datasets, often referred to as systems biology, can provide a comprehensive picture of the biotransformation and activity of Desethylreboxetine. This approach has the potential to identify novel biomarkers of drug response and uncover new therapeutic targets. However, further research is needed to apply these powerful technologies to the study of Desethylreboxetine.

Emerging Methodologies in Metabolite Research Applicable to Desethylreboxetine

The field of metabolite analysis is continually advancing, driven by the need for greater sensitivity, specificity, and efficiency in detecting and quantifying these often-low-concentration compounds in complex biological matrices. For a chiral metabolite like Desethylreboxetine, which exists as different stereoisomers, these advanced techniques are particularly crucial for elucidating its complete pharmacokinetic and pharmacodynamic profile.

A significant challenge in the analysis of chiral drugs and their metabolites is the separation and quantification of individual enantiomers, as they can exhibit different pharmacological and toxicological effects. nih.gov Traditional analytical methods may not possess the required selectivity to distinguish between these isomers.

One of the key advancements in this area is the development of sophisticated chromatographic techniques. A notable example is the use of enantioselective reversed-phase high-performance liquid chromatography (HPLC). Research has demonstrated the successful simultaneous determination of the enantiomers of both reboxetine and Desethylreboxetine using this method. nih.gov This approach utilizes specialized chiral columns, such as Chiral-AGP, ChiraGrom 2, and Chiral-CBH, which allows for the separation of the two compounds into their respective enantiomers. nih.gov

The table below summarizes the performance of different chiral columns in the simultaneous separation of reboxetine and Desethylreboxetine enantiomers, as reported in a key study.

| Chiral Column | Total Running Time (minutes) |

| Chiral-AGP | 28 |

| ChiraGrom 2 | 18 |

| Chiral-CBH | 12 |

This data highlights the efficiency of modern chiral stationary phases in achieving rapid and effective separation of stereoisomers.

Beyond advanced HPLC, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of drugs and their metabolites in biological samples. phenomenex.comnih.gov This technique offers exceptional sensitivity and selectivity, enabling the detection of analytes at very low concentrations. The application of LC-MS/MS is crucial for detailed pharmacokinetic studies of Desethylreboxetine, allowing for precise measurement of its concentration in various biological fluids over time.

Future research will likely focus on the further refinement of these analytical techniques to achieve even greater sensitivity and higher throughput. The development of novel chiral stationary phases for HPLC and supercritical fluid chromatography (SFC) will continue to improve the efficiency of enantioselective separations. Additionally, the integration of microfluidics and automation in sample preparation and analysis will enable more rapid and cost-effective screening of Desethylreboxetine and other metabolites in large-scale clinical and preclinical studies.

Q & A

Q. How can in silico modeling improve the prediction of Desethylreboxetine's drug-drug interaction potential?

- Methodological Answer : Use quantitative structure-activity relationship (QSAR) models to predict CYP inhibition/induction. Validate predictions with in vitro transporter assays (e.g., P-gp inhibition in Caco-2 cells). Integrate in silico and experimental data via systems pharmacology platforms (e.g., Simcyp) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.